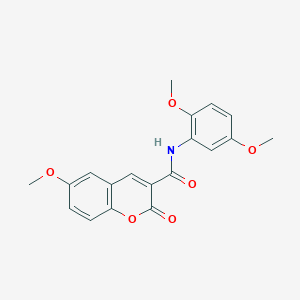

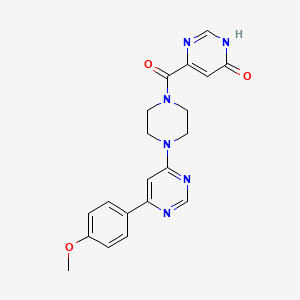

![molecular formula C14H13N3O2 B2550624 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile CAS No. 922863-10-3](/img/structure/B2550624.png)

2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetonitrile derivatives has been explored in several studies. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its subsequent cycloaddition to olefins to produce isoxazolines is detailed, highlighting the versatility of these compounds as synthetic building blocks . Similarly, the Bischler-Napieralski method was employed to synthesize 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, which further reacted with hydrazonoyl halides to yield pyrrolo[2,1-a]isoquinoline derivatives . Another study reports the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives through a ring transformation reaction, which also exhibited glycosidase inhibitory activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives was established from analytical and spectroscopic data, and X-ray crystallography was used for one derivative . The structural determination of N-cyanomethyl derivatives of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles was achieved through X-ray analysis and NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives has been a subject of interest. For instance, the reaction of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile with various reagents led to the formation of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates . Additionally, the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile resulted in new N-cyanomethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are closely related to their structure and reactivity. For example, the phosphorus-stabilized carbanions generated from (diethoxyphosphoryl)acetonitrile oxide cycloadducts can undergo various reactions such as condensation, alkylation, and oxidation, demonstrating the functional group tolerance and reactivity of these compounds . The glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates their potential biological properties and relevance to medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Structure Analysis and Chemical Synthesis

One key area of research involving 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile is its complex structure analysis and synthesis. For instance, a study by Pollesello and Nore (2003) focused on the complete structure analysis of a complex product resulting from the cyclocondensation of arylhydrazomalononitriles, showcasing the molecule's intricate structure that includes clusters of protonated and unprotonated nitrogens. This molecule, a derivative of levosimendan, highlights the importance of advanced NMR techniques in elucidating complex chemical structures (Pollesello & Nore, 2003).

Anticonvulsant and Neurotoxicity Evaluation

Another significant research application is in the field of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives and tested them for their anticonvulsant activity, indicating the potential of these compounds in developing new therapeutic agents (Shaquiquzzaman et al., 2012).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer potential of related compounds. Elewa et al. (2021) synthesized new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated them for their antibacterial and antitumor activities, showing the versatility of these compounds in pharmaceutical research (Elewa et al., 2021).

Enzyme Model Studies

Furthermore, compounds structurally related to 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile have been used in studies as models for enzymes. For example, Sivasubramanian et al. (2002) investigated oxo(salen)iron complexes for their ability to oxidize organic sulfides, providing insights into enzyme mimicry and the mechanistic pathways of oxidation reactions (Sivasubramanian et al., 2002).

Eigenschaften

IUPAC Name |

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)10-9-15/h3-8H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHXEDDXHPEXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)